molecular formula C18H15BrN2O2 B2816402 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide CAS No. 1788846-63-8

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

Cat. No.: B2816402
CAS No.: 1788846-63-8
M. Wt: 371.234
InChI Key: HBBCHFXBAWFMLM-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the bromination of nicotinamide, followed by the introduction of the naphthalene ring through a coupling reaction. The hydroxyethyl group is then added via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in a variety of substituted nicotinamides.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyethyl group can form hydrogen bonds with proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde
  • 5-bromo-2-hydroxy-3-nitropyridine
  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is unique due to the presence of both a naphthalene ring and a nicotinamide moiety. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCHFXBAWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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